2-(5-oxo-1-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-oxo-1-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Rhodanine-3-acetic acid derivatives , which are structurally related, have shown significant antimicrobial activity against a range of bacteria, mycobacteria, and fungi. Notably, certain derivatives demonstrated high activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
2-Mercaptobenzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds in this category showed excellent activity against various microorganisms and demonstrated good cytotoxic activities (Devi, Shahnaz, & Prasad, 2022).
Anti-inflammatory Activity
- A study focused on substituted 1,3,4-oxadiazoles showed significant anti-inflammatory activity in a Carrageenan-induced edema test in rat paw, suggesting their potential as anti-inflammatory agents (Nargund, Reddy, & Hariprasad, 1994).
Anticancer Evaluation
Thiourea, carbamimidothioic acid, oxazole, oxazolidine, and 2-amino-1-phenylpropyl-2-chloroacetate derivatives derived from L-norephedrine, have shown promising results in vitro against various cancer cell lines, including human breast and colon cancer cell lines (Abdel-Kader, Ghorab, Alsaid, & Alqasoumi, 2016).
Novel 2-mercaptobenzimidazole derivatives synthesized from various aldehydes and benzoic acids exhibited significant in-vitro anti-bacterial and anti-fungal activity, and showed good cytotoxic properties, suggesting their potential as anticancer agents (Hosamani & Shingalapur, 2011).
Other Pharmacological Applications
Rhodanineacetic Acid Derivatives as potential drugs showed varying levels of antifungal activity, highlighting the importance of structural modification for enhancing their pharmacological properties (Doležel et al., 2009).
N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides were synthesized and showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
2-(3-anilino-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-17-12-14-18(15-13-17)25-22(29)16-21-23(30)27(20-10-6-3-7-11-20)24(31)28(21)26-19-8-4-2-5-9-19/h2-15,21,26H,16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXDGBCXLXJPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.